molecular formula C22H15BrFNO B11538255 (2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one

(2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B11538255
M. Wt: 408.3 g/mol
InChI Key: AMKBWIFLWCJTRQ-CTTWKOHPSA-N
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Description

The compound (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE is a synthetic organic molecule characterized by the presence of bromine, fluorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with 4-aminobenzaldehyde under basic conditions to form the intermediate Schiff base.

    Aldol Condensation: The intermediate Schiff base is then subjected to aldol condensation with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: It is explored for its use in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis:

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE
  • (2E)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE

Uniqueness

The presence of bromine and fluorine atoms in (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE imparts unique chemical and physical properties, such as increased reactivity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H15BrFNO

Molecular Weight

408.3 g/mol

IUPAC Name

(E)-1-[4-[(4-bromophenyl)methylideneamino]phenyl]-3-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C22H15BrFNO/c23-19-8-1-17(2-9-19)15-25-21-12-6-18(7-13-21)22(26)14-5-16-3-10-20(24)11-4-16/h1-15H/b14-5+,25-15?

InChI Key

AMKBWIFLWCJTRQ-CTTWKOHPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br)F

Origin of Product

United States

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